(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15
Brand Name: Vulcanchem
CAS No.: 384342-57-8
VCID: VC0013996
InChI: InChI=1S/C10H19NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6,12H,7H2,1-5H3/i1D3,2D3,3D3,4D3,6D,7D2
SMILES: CC1(C=C(C(N1[O])(C)C)CSS(=O)(=O)C)C
Molecular Formula: C10H19NO3S2
Molecular Weight: 280.5 g/mol

(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15

CAS No.: 384342-57-8

Cat. No.: VC0013996

Molecular Formula: C10H19NO3S2

Molecular Weight: 280.5 g/mol

* For research use only. Not for human or veterinary use.

(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 - 384342-57-8

Specification

CAS No. 384342-57-8
Molecular Formula C10H19NO3S2
Molecular Weight 280.5 g/mol
IUPAC Name 3-deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrole
Standard InChI InChI=1S/C10H19NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6,12H,7H2,1-5H3/i1D3,2D3,3D3,4D3,6D,7D2
Standard InChI Key MXZPGYFBZHBAQM-QHFHZPJISA-N
Isomeric SMILES [2H]C1=C(C(N(C1(C([2H])([2H])[2H])C([2H])([2H])[2H])O)(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])SS(=O)(=O)C
SMILES CC1(C=C(C(N1[O])(C)C)CSS(=O)(=O)C)C
Canonical SMILES CC1(C=C(C(N1O)(C)C)CSS(=O)(=O)C)C

Introduction

Chemical Identity and Structure

(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 is a deuterated derivative of the common spin label MTSL. It is characterized by its nitroxide functional group and thiosulfonate moiety, which gives it its distinctive reactive properties. The compound contains 15 deuterium atoms replacing hydrogen atoms in its structure, which provides important advantages in spectroscopic applications.

The compound is identified by CAS number 384342-57-8 and possesses a molecular weight of approximately 279.48 to 282.5 g/mol (slight variations exist between reference sources) . Its empirical formula is noted as C10H5D15NO3S2 or C10H3D15NO3S2, with the difference reflecting slight variations in reporting conventions .

The IUPAC name for this compound is 3-deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrole, though it is more commonly referenced by its abbreviated structural description . The compound's structural arrangement features a pyrroline ring with four methyl groups at positions 2 and 5, with the nitroxide group at position 1 and the reactive methanethiosulfonate group attached via a methyl linker at position 3.

Synonyms and Alternative Nomenclature

In scientific literature, this compound may be referenced under several synonyms including:

  • MTSL-d15

  • MTS-d15

  • 2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-1H-pyrrol-1-yloxy-d15

Physical and Chemical Properties

The physical state of (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 is a solid that ranges in color from light brown to yellow . Its melting point falls within the range of 101-103°C according to documented specifications . The compound exhibits solubility in polar organic solvents including acetonitrile and methanol, making it amenable to various experimental protocols in biochemical research .

PropertyValue
Physical StateSolid
ColorLight Brown to Yellow
Melting Point101-103°C
Molecular Weight279.48 - 282.5 g/mol
Molecular FormulaC10H3D15NO3S2 or C10H5D15NO3S2
CAS Number384342-57-8
SolubilitySoluble in acetonitrile and methanol
Recommended StorageAmber vial, -20°C freezer, under inert atmosphere

The compound is characterized by its paramagnetic properties, which are conferred by the nitroxide functional group. This paramagnetic character is essential for its applications in electron paramagnetic resonance (EPR) spectroscopy. The methanethiosulfonate group provides high reactivity toward thiol groups, particularly those found in cysteine residues of proteins .

Mechanism of Action and Reactivity

(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 functions primarily as a site-specific spin label through its selective reactivity with thiol groups in proteins. This compound targets cysteine residues specifically, forming stable thioether bonds that allow for the incorporation of the paramagnetic nitroxide moiety into precise locations within protein structures .

Chemical Reactivity

The key reactive element of this compound is the methanethiosulfonate group, which undergoes nucleophilic attack by thiol groups. In the context of protein labeling, the reaction proceeds as follows:

  • The thiol group of a cysteine residue in the target protein acts as a nucleophile

  • It attacks the disulfide bond in the methanethiosulfonate group

  • This results in the formation of a disulfide bond between the protein and the spin label

  • The reaction yields a stable covalent linkage that positions the nitroxide group at a specific site in the protein structure

This reaction is highly selective for thiols, making it an excellent tool for site-directed spin labeling when proteins contain either native or engineered cysteine residues at positions of interest .

Applications in Biochemical Research

The primary application of (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 is as a thiol-reactive spin label for investigating protein structure, dynamics, and interactions. Its deuterated structure offers significant advantages over non-deuterated alternatives, particularly in complex experimental settings.

Protein Structure and Dynamics Studies

This compound is extensively used in electron paramagnetic resonance (EPR) spectroscopy to provide insights into protein conformational changes, dynamics, and interactions. By strategically placing the spin label at specific cysteine residues, researchers can obtain distance measurements between labeled sites, revealing important structural information about the protein under investigation .

The University of Washington publication demonstrates one such application, where MTSL-d15 was used in studying P450cam protein. In this research, the deuterated spin label was employed to investigate the structural dynamics of the protein through EPR spectroscopy. The process involved removing DTT (dithiothreitol) from the protein via buffer exchange, followed by incubation with a 10-fold molar excess of the spin label .

Advantages of Deuteration

The deuteration of the compound (indicated by the -d15 designation) provides several experimental advantages:

  • Reduced background signal in EPR experiments

  • Enhanced spectral resolution

  • Longer relaxation times

  • Improved sensitivity in distance measurements

  • Reduced interference from neighboring protons

These advantages make the deuterated variant particularly valuable for complex structural investigations where high precision is required .

Comparative Analysis with Related Compounds

(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 belongs to a family of spin labels used in structural biology. Its properties and applications can be better understood through comparison with related compounds.

CompoundAdvantagesPrimary Applications
MTSL (non-deuterated)Less expensive, widely availableGeneral protein spin labeling
MTSL-d15 (deuterated)Enhanced spectral resolution, reduced backgroundHigh-precision distance measurements
3-(2-Iodoacetamido)-PROXYLAlternative reactivity profile with thiolsComplementary protein labeling
4-Hydroxy-TEMPODifferent structural constraints, simpler structureGeneral spin labeling applications

The deuterated version offers significant advantages for specialized applications requiring enhanced spectral resolution and reduced interference, justifying its use despite potentially higher cost and limited availability compared to non-deuterated alternatives .

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